molecular formula C6H8BrNaO4S B070765 Sodium 4-bromobenzenesulfinate Dihydrate CAS No. 175278-64-5

Sodium 4-bromobenzenesulfinate Dihydrate

Cat. No.: B070765
CAS No.: 175278-64-5
M. Wt: 279.09 g/mol
InChI Key: SEHRIJWUZPAQNR-UHFFFAOYSA-M
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Description

Sodium 4-bromobenzenesulfinate dihydrate is a chemical compound with the molecular formula C6H4BrO2S·Na·2H2O. It is commonly used in organic synthesis, particularly in the preparation of unsymmetrical internal alkynes and vinyl sulfones. The compound is known for its solubility in water and its reactivity with various chemical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-bromobenzenesulfinate dihydrate can be synthesized through the reaction of 4-bromobenzenesulfinic acid with sodium hydroxide in the presence of water. The reaction typically involves dissolving 4-bromobenzenesulfinic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The resulting solution is then evaporated to yield the dihydrate form of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The compound is often produced in batch reactors, where precise control of temperature, pH, and reaction time is maintained to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-bromobenzenesulfinate dihydrate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The sulfinic acid group can be oxidized to form sulfonic acids.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions

Major Products Formed

    Unsymmetrical Internal Alkynes: Formed through palladium-catalyzed cross-coupling reactions.

    Vinyl Sulfones: Also formed through palladium-catalyzed reactions.

    Sulfonic Acids: Formed through oxidation reactions.

Scientific Research Applications

Sodium 4-bromobenzenesulfinate dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-chlorobenzenesulfinate dihydrate
  • Sodium 4-fluorobenzenesulfinate dihydrate
  • Sodium 4-iodobenzenesulfinate dihydrate

Uniqueness

Sodium 4-bromobenzenesulfinate dihydrate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity in substitution and cross-coupling reactions, making it a valuable reagent in organic synthesis .

Biological Activity

Sodium 4-bromobenzenesulfinate dihydrate is an organosulfur compound with diverse applications in organic synthesis and potential biological activities. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and cytotoxic activities, supported by relevant case studies and research findings.

Sodium 4-bromobenzenesulfinate (C6H4BrNaO2S) exists as a white crystalline solid that is soluble in water. Its structure features a bromine atom attached to a benzene ring, with a sulfonate group (-SO3Na) that enhances its reactivity in various chemical reactions, including coupling reactions and electrophilic substitutions.

Antibacterial Activity

Research indicates that sodium 4-bromobenzenesulfinate exhibits significant antibacterial properties. A study evaluating various sulfonate derivatives found that compounds bearing sulfonate moieties showed enhanced antibacterial activity against plant pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis.

Case Study: Antibacterial Efficacy

In vitro experiments demonstrated that sodium 4-bromobenzenesulfinate displayed an effective inhibitory concentration (EC50) against X. oryzae of approximately 50.1 µM, which is notably lower than that of traditional antibiotics like bismerthiazol (253.5 µM) and thiodiazole copper (467.4 µM) . The study highlighted the structure-activity relationship (SAR), indicating that the presence of the sulfonate group was pivotal for its antibacterial efficacy.

CompoundEC50 (µM)Comparison Control
Sodium 4-bromobenzenesulfinate50.1Bismerthiazol (253.5 µM)
Thiodiazole copper (467.4 µM)

Antifungal Activity

The antifungal properties of sodium 4-bromobenzenesulfinate have also been explored. A study focused on the antifungal activity against Candida albicans demonstrated that the compound inhibited fungal growth at concentrations comparable to established antifungal agents.

Research Findings

Inhibition assays revealed that sodium 4-bromobenzenesulfinate could suppress fungal growth effectively, with reported minimum inhibitory concentrations (MICs) significantly lower than those of conventional antifungals . This suggests potential for development into new antifungal therapies.

Cytotoxicity Studies

Cytotoxic effects of sodium 4-bromobenzenesulfinate have been assessed using various cancer cell lines. The compound exhibited selective cytotoxicity towards tumor cells while showing minimal toxicity to normal cells.

Case Study: Selective Cytotoxicity

A recent investigation into the cytotoxic effects against human breast cancer cells (MCF-7) indicated that sodium 4-bromobenzenesulfinate induced apoptosis at concentrations of around 100 µM, with an IC50 value reflecting its potential as an anticancer agent .

Cell LineIC50 (µM)Remarks
MCF-7100Induces apoptosis
Normal Human Cells>200Minimal toxicity

Properties

IUPAC Name

sodium;4-bromobenzenesulfinate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHRIJWUZPAQNR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)[O-])Br.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635594
Record name Sodium 4-bromobenzene-1-sulfinate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-64-5
Record name Sodium 4-bromobenzene-1-sulfinate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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